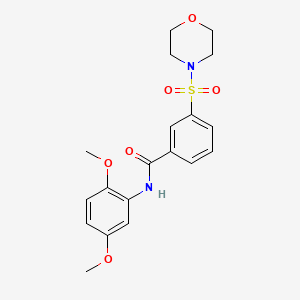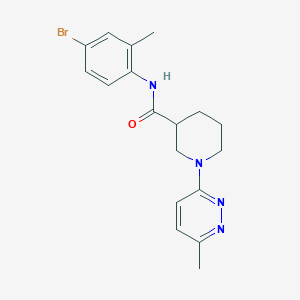
N-(4-bromo-2-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromo-2-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide, also known as BRL-15572, is a chemical compound that has been extensively studied in the field of neuroscience. It is a selective antagonist of the dopamine D3 receptor, which is a subtype of the dopamine receptor that is primarily expressed in the mesolimbic pathway of the brain. The mesolimbic pathway is involved in the regulation of reward and motivation, and dysfunction of this pathway has been implicated in a variety of psychiatric disorders, including addiction and schizophrenia.
Wissenschaftliche Forschungsanwendungen
Exploration in Medicinal Chemistry
The structural motif of N-(4-bromo-2-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide is reminiscent of compounds explored for their biological activities. For example, compounds with the piperidine core have been extensively studied for their potential in treating various diseases due to their ability to interact with biological targets. In the realm of drug discovery, such structures are often investigated for their role as inhibitors of specific enzymes or receptors that are implicated in disease pathways.
Soluble Epoxide Hydrolase Inhibitors
One research avenue involves the synthesis and evaluation of compounds as inhibitors of soluble epoxide hydrolase (sEH), a critical enzyme involved in the metabolism of bioactive lipid epoxides. For instance, 1-(1,3,5-triazin-yl)piperidine-4-carboxamide derivatives have been identified as potent sEH inhibitors, highlighting the significance of the piperidine and carboxamide functionalities in modulating enzymatic activity (Thalji et al., 2013). Such studies underscore the potential utility of structurally related compounds in therapeutic applications, including the management of cardiovascular diseases and inflammatory disorders.
Antimicrobial and Antiviral Activities
Additionally, compounds featuring the piperazine or pyridazinone scaffolds have been synthesized and evaluated for their antimicrobial and antiviral activities. For example, novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide derivatives have demonstrated promising antimicrobial activity, suggesting the applicability of related structures in combating microbial infections (Babu et al., 2015).
Kinase Inhibitors
The exploration of kinase inhibitors is another significant area of interest. Substituted carboxamide derivatives, such as those related to the queried compound, have been investigated for their ability to selectively inhibit the Met kinase superfamily, indicating their potential in cancer therapy (Schroeder et al., 2009).
Eigenschaften
IUPAC Name |
N-(4-bromo-2-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN4O/c1-12-10-15(19)6-7-16(12)20-18(24)14-4-3-9-23(11-14)17-8-5-13(2)21-22-17/h5-8,10,14H,3-4,9,11H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDXGQCFFYJGDNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCCC(C2)C(=O)NC3=C(C=C(C=C3)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

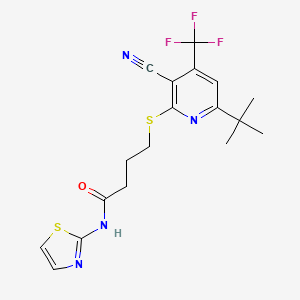
![N-cyclopentyl-4-isopentyl-5-oxo-1-((2-oxo-2-phenylethyl)thio)-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2533827.png)
![2-methyl-N-(thiophen-2-ylmethyl)-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-7(6H)-carboxamide](/img/structure/B2533828.png)
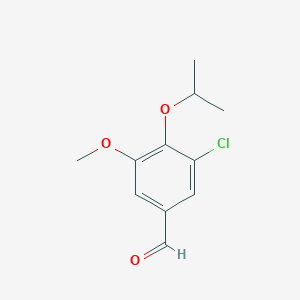
![2-[4-[4-(Dimethylamino)pyrimidin-2-yl]piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2533831.png)
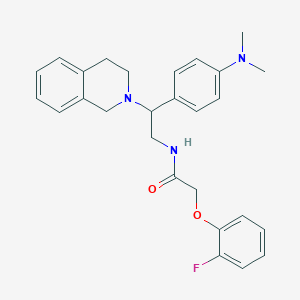
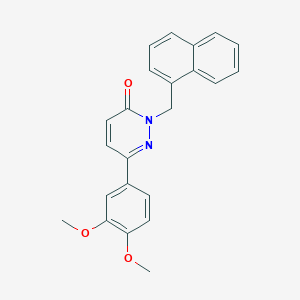
![3-Tert-butyl-6-[[1-(1-methylpyrazol-4-yl)sulfonylpiperidin-4-yl]methoxy]pyridazine](/img/structure/B2533837.png)
![[2-[4-(Dimethylamino)anilino]-2-oxoethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2533838.png)
![5-chloro-2-methoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2533839.png)
![1-(4-Bromobenzo[d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2533840.png)
![3-[(4-fluorophenyl)methyl]-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2533843.png)
![(E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide](/img/structure/B2533846.png)
